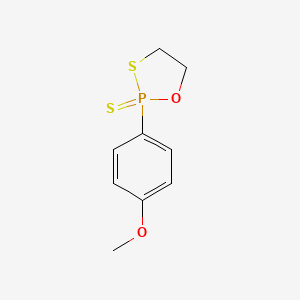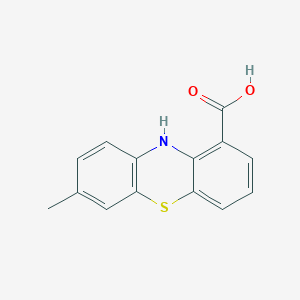
7-Methyl-10H-phenothiazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-10H-phenothiazine-1-carboxylic acid is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. Phenothiazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound, with its unique structural modifications, has garnered interest for its potential therapeutic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-10H-phenothiazine-1-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the phenothiazine core.
Methylation: The phenothiazine core is then methylated at the 7th position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation, methylation, and carboxylation reactions efficiently.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-10H-phenothiazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Applications De Recherche Scientifique
7-Methyl-10H-phenothiazine-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential use as an antipsychotic, antidepressant, and anticancer agent. It has shown promise in enhancing the efficacy of chemotherapy and in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Methyl-10H-phenothiazine-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Dopamine Receptors: The compound can block dopamine receptors, leading to its potential use as an antipsychotic agent.
Serotonin Receptors: It can also interact with serotonin receptors, contributing to its antidepressant effects.
Oxidative Stress Pathways: The compound has been shown to modulate oxidative stress pathways, which may explain its neuroprotective and anticancer properties.
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Thioridazine: Another phenothiazine derivative with antipsychotic and antidepressant properties.
Uniqueness: 7-Methyl-10H-phenothiazine-1-carboxylic acid stands out due to its unique structural modifications, which enhance its biological activity and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications in medicine and industry.
Propriétés
Numéro CAS |
871243-08-2 |
|---|---|
Formule moléculaire |
C14H11NO2S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
7-methyl-10H-phenothiazine-1-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-8-5-6-10-12(7-8)18-11-4-2-3-9(14(16)17)13(11)15-10/h2-7,15H,1H3,(H,16,17) |
Clé InChI |
HYDMYARUNBUIFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC3=C(C=CC=C3S2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


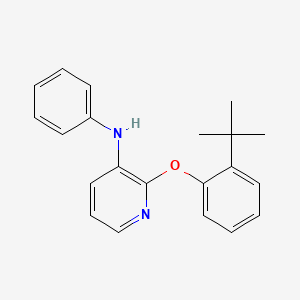
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)
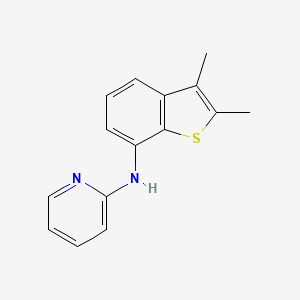


![2-[2-(Benzyloxy)ethylidene]pentanal](/img/structure/B14185208.png)
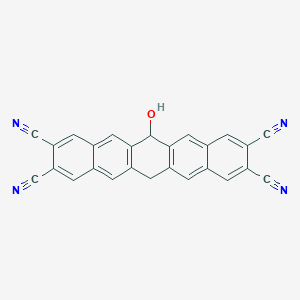
![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)

![6-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14185242.png)
